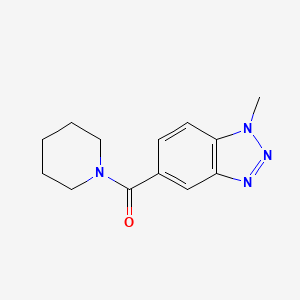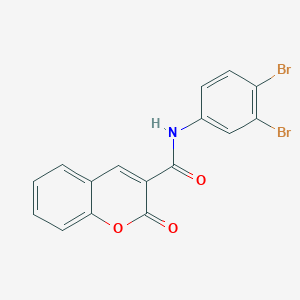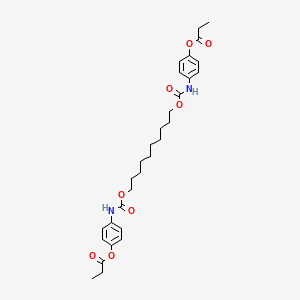![molecular formula C17H22FN3O2 B11113013 N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11113013.png)
N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry. The presence of the fluorophenyl group adds unique properties to this compound, making it a subject of interest in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of cyclohexylamine with 4-fluorobenzaldehyde in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to form the Schiff base intermediate, which is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-CYCLOHEXYL-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-cyclohexyl-3-{N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}propanamide
Uniqueness
N-CYCLOHEXYL-3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and enhances its potential as an enzyme inhibitor and pharmacological agent.
Properties
Molecular Formula |
C17H22FN3O2 |
|---|---|
Molecular Weight |
319.37 g/mol |
IUPAC Name |
N-cyclohexyl-N'-[(E)-(4-fluorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H22FN3O2/c18-14-8-6-13(7-9-14)12-19-21-17(23)11-10-16(22)20-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
LAYZMQHEZZKBOJ-XDHOZWIPSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11112934.png)
![N-[2-({1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-(methylsulfanyl)propyl}carbamoyl)phenyl]-4-methoxybenzamide](/img/structure/B11112935.png)
![oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B11112937.png)
![6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112948.png)
![1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112953.png)
![1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112965.png)
![N-[2-(2-{(E)-1-[5-(2,5-Dichlorophenyl)-2-furyl]methylidene}hydrazino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11112971.png)


![N-(3,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112994.png)
![Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113000.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11113006.png)
![N-(4-Ethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11113011.png)

